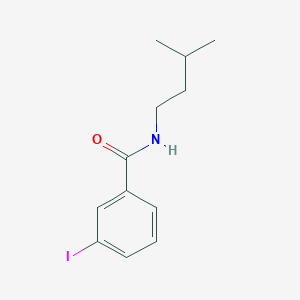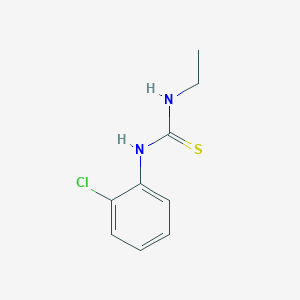![molecular formula C17H16N4O B5787958 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, also known as DMPTQ, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPTQ belongs to the class of quinazoline derivatives and has a unique molecular structure that makes it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood, but it has been reported to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been reported to modulate the activity of various receptors, including the adenosine A3 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells. This compound has been reported to have a low toxicity profile and to be well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several advantages for laboratory experiments, including its ease of synthesis and its potential as a lead compound for the development of new therapeutic agents. However, its limitations include its low solubility in water and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, including the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further research is also needed to understand the exact mechanism of action of this compound and to optimize its pharmacokinetic properties. The development of novel synthetic methods for this compound and its derivatives is also an area of interest for future research.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique molecular structure and biological activities make it an attractive candidate for further research, and its potential as a therapeutic agent for various diseases warrants further investigation.
Synthesis Methods
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be synthesized through various methods, including the reaction of 2-phenyl-2H-azirine with dimethyl cyanamide in the presence of a catalyst. Another method involves the reaction of 2-phenylquinazolin-4(3H)-one with dimethylformamide dimethyl acetal in the presence of a catalyst. These methods have been reported in the literature and can yield high-quality this compound.
Scientific Research Applications
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess various biological activities, including anti-inflammatory, antitumor, and antiviral activities. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
6,6-dimethyl-2-phenyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-17(2)8-13-12(14(22)9-17)10-21-16(18-13)19-15(20-21)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXQVEZMJYGAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)


![[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787920.png)



![[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787936.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5787944.png)


![6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5787968.png)